1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Description

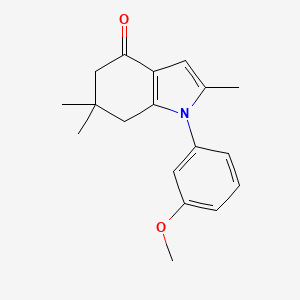

1-(3-Methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a tetrahydroindolone derivative characterized by a partially saturated indole backbone substituted with a 3-methoxyphenyl group at position 1 and methyl groups at positions 2, 6, and 4. The 3-methoxyphenyl substituent introduces electron-donating properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-12-8-15-16(10-18(2,3)11-17(15)20)19(12)13-6-5-7-14(9-13)21-4/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOQDMKFSJKORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC(=CC=C3)OC)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .

Chemical Reactions Analysis

1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic drugs.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Steric Considerations : Trimethyl substitution at C2, C6, and C6 may impose steric hindrance, affecting crystallization (e.g., SHELX refinements ) or binding in biological systems compared to dimethyl analogues .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Purity Challenges : Fluorinated and chlorinated derivatives often require chromatographic purification due to byproduct formation , whereas methoxy-substituted compounds may exhibit cleaner reaction profiles.

Biological Activity

1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This indole derivative exhibits various pharmacological properties that may be beneficial in treating several diseases.

Chemical Structure

The compound can be described by the following chemical structure:

Anticancer Activity

Research indicates that compounds related to the indole structure can act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression. A study demonstrated that tetrahydroindole derivatives exhibit selective inhibition against various growth factor receptors such as VEGF-R2 and FGF-R1. These compounds showed IC50 values ranging from 4 nM to 80 nM against these targets, suggesting strong potential for anticancer applications .

Table 1: Inhibitory Potency of Related Compounds

| Compound | Target Receptor | IC50 (nM) |

|---|---|---|

| 9d | VEGF-R2 | 4 |

| 9h | FGF-R1 | 80 |

| 9b | PDGF-Rbeta | 4 |

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective properties. In vitro studies have shown that certain indole compounds can protect neuronal cells from oxidative stress and apoptosis. This activity is attributed to their ability to modulate signaling pathways involved in cell survival.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the methoxy group at the para position on the phenyl ring enhances the compound's lipophilicity and biological activity. Variations in the alkyl groups on the tetrahydroindole moiety also impact its potency against different biological targets.

Case Study 1: Cancer Treatment

In a preclinical study involving human cancer cell lines, treatment with indole derivatives resulted in significant reduction in cell viability. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways.

Case Study 2: Neuroprotection

A recent investigation into neuroprotective effects showed that administration of the compound in an animal model of neurodegeneration led to improved cognitive function and reduced markers of oxidative stress in brain tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.